molecular formula C69H91N15O16 B15295255 (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid

(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid

Cat. No.: B15295255
M. Wt: 1386.6 g/mol
InChI Key: KWECNVXXONDEKG-IKBRAXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex, stereospecific peptide derivative with multiple functional groups, including indole, hydroxyphenyl, and spirocyclic moieties. Such compounds are often synthesized for targeted therapeutic applications, such as antimicrobial or anticancer agents .

Properties

Molecular Formula

C69H91N15O16

Molecular Weight

1386.6 g/mol

IUPAC Name

(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid

InChI

InChI=1S/C69H91N15O16/c1-38(2)31-54(65(97)77-48(58(72)90)34-42-37-73-45-16-8-7-15-44(42)45)83-30-26-69(68(83)100)25-12-29-84(69)67(99)51(33-41-19-21-43(85)22-20-41)81-62(94)49(32-40-13-5-4-6-14-40)78-61(93)46(17-9-10-27-70)76-63(95)50(35-55(71)86)79-64(96)53-18-11-28-82(53)66(98)52(36-57(88)89)80-59(91)39(3)74-60(92)47-23-24-56(87)75-47/h4-8,13-16,19-22,37-39,46-54,73,85H,9-12,17-18,23-36,70H2,1-3H3,(H2,71,86)(H2,72,90)(H,74,92)(H,75,87)(H,76,95)(H,77,97)(H,78,93)(H,79,96)(H,80,91)(H,81,94)(H,88,89)/t39-,46-,47-,48-,49-,50-,51-,52-,53-,54+,69-/m0/s1

InChI Key

KWECNVXXONDEKG-IKBRAXTBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@@]45CCN(C5=O)[C@H](CC(C)C)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N)NC(=O)[C@@H]8CCC(=O)N8

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)N3CCC4(C3=O)CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C8CCC(=O)N8

Origin of Product

United States

Biological Activity

The compound identified by its long IUPAC name, which can be summarized as a complex peptide derivative, exhibits significant biological activity that may have therapeutic implications. This article delves into its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound's structure is characterized by multiple amino acid residues and functional groups, contributing to its biological activity. It includes:

  • Amino Acid Residues : The presence of amino acids like aspartic acid, phenylalanine, and others suggests potential interactions with biological receptors.
  • Functional Groups : The compound features various functional groups such as amides, oxo groups, and dioxobutanoic acid moieties that may enhance its binding affinity to target proteins.

Research indicates that compounds with similar structures often interact with specific receptors or enzymes. For instance:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act on GPCRs, which are crucial for numerous physiological processes. Agonists targeting these receptors can modulate pathways involved in metabolism and cellular signaling.
  • Enzyme Inhibition : The presence of certain functional groups suggests potential inhibition of enzymes like Dipeptidyl Peptidase IV (DPP-IV), which is significant in glucose metabolism regulation .

Antidiabetic Effects

The compound's structural similarities to known antidiabetic agents suggest its potential role in managing type 2 diabetes. It may enhance insulin sensitivity or promote glucose-dependent insulin secretion.

  • Clinical Studies : Preliminary studies have shown that similar compounds can lead to improved glycemic control in diabetic models, indicating a promising avenue for further research.

Neuroprotective Properties

Given the presence of indole derivatives within the compound, it may exhibit neuroprotective effects. Indole-based compounds are known for their ability to cross the blood-brain barrier and influence neurotransmitter systems.

  • Case Studies : Research has highlighted the neuroprotective effects of indole derivatives in models of neurodegeneration, suggesting that this compound could be explored for treating conditions like Alzheimer's disease.

Data Tables

Biological Activity Mechanism Potential Applications
AntidiabeticInhibition of DPP-IVType 2 diabetes management
NeuroprotectiveModulation of neurotransmitter systemsAlzheimer's disease treatment
Anti-inflammatoryInteraction with inflammatory pathwaysChronic inflammatory conditions

Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • Antidiabetic Activity : A study demonstrated that similar peptide analogs significantly reduced blood glucose levels in diabetic rats .
  • Neuroprotective Effects : Research indicated that indole derivatives can protect neuronal cells from oxidative stress, enhancing cell survival rates .
  • Anti-inflammatory Properties : Compounds with similar scaffolds have shown promise in reducing markers of inflammation in vitro and in vivo .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity aligns with peptide-based inhibitors and natural secondary metabolites. Below is a comparative analysis with analogous compounds:

Feature Target Compound Similar Compound A (e.g., Salternamide E ) Similar Compound B (e.g., Quinolinium Derivatives ) Similar Compound C (Amide-Based Antiparasitics )
Core Structure Multi-residue peptide with spirocyclic and indole groups Cyclic depsipeptide Quinolinium heterocycle with methyl substituents Linear amide chains with aromatic termini
Functional Groups 4-hydroxyphenyl, indole, pyrrolidone Halogenated aromatic rings Electron-donor methyl groups Sulfonamide, ester linkages
Bioactivity Hypothesized enzyme inhibition (e.g., proteases) Anticancer, antimicrobial Antimalarial, anti-inflammatory Anti-echinococcal, antileishmanial
Synthesis Complexity High (stereospecific amide bonds, spirocyclic synthesis) Moderate (marine actinomycete-derived) Low (conventional heterocyclic synthesis) Moderate (solid-phase peptide synthesis)
Target Specificity Likely narrow (due to stereochemistry and bulky groups) Broad-spectrum Moderate (dependent on substituent effects) Variable (depends on backbone flexibility)

Key Findings:

Structural Uniqueness : The spirocyclic moiety and indole group distinguish this compound from linear amide-based antiparasitics (e.g., those in ). These features may enhance binding affinity to hydrophobic enzyme pockets .

Bioactivity Gaps: Unlike quinolinium derivatives, which show broad antimalarial activity via electronic modulation , the target compound’s activity is likely constrained by its rigid structure.

Synthetic Challenges: Compared to marine-derived peptides like Salternamide E (produced by actinomycetes ), this compound requires advanced stereocontrol during synthesis, increasing production costs.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

Solid-phase peptide synthesis (SPPS) remains the cornerstone for constructing long peptide chains, particularly those exceeding 10 residues. The target compound’s linear segments, such as the (2S)-6-amino-1-oxohexan-2-yl and (2S)-4-amino-1,4-dioxobutan-2-yl motifs, are typically assembled via iterative coupling of N-protected amino acids to a resin-bound growing chain. The C-to-N elongation approach minimizes side reactions, as the resin acts as both a protecting group and a scaffold for rapid intermediate purification.

Critical to this process is the selection of orthogonal protecting groups. For instance, the tert-butyloxycarbonyl (BOC) group safeguards primary amines during coupling, while the 9-fluorenylmethyloxycarbonyl (FMOC) group is preferred for temporary α-amino protection due to its mild deprotection conditions. The spirocyclic 1,7-diazaspiro[4.4]nonan-6-one moiety, however, necessitates specialized handling. Its synthesis involves cyclization of a linear precursor through intramolecular amidation, requiring high-dilution conditions to prevent intermolecular oligomerization.

Convergent Synthesis via Chemoselective Ligation

To circumvent challenges associated with linear SPPS for large peptides (>20 residues), convergent strategies employing chemoselective ligation are employed. The target compound’s structure permits division into three key fragments:

  • N-terminal spirocyclic segment : Synthesized via a hybrid solid-solution phase approach.
  • Central β-sheet domain : Assembled using FMOC-SPPS with pseudoproline dipeptides to minimize aggregation.
  • C-terminal pyrrolidone-propanoyl module : Constructed through solution-phase coupling to avoid resin incompatibility.

Fragment coupling leverages native chemical ligation (NCL), where a C-terminal thioester reacts with an N-terminal cysteine residue. For non-cysteine junctions, desulfurization or selenoester-based variants are utilized. Recent advancements in catalyst-mediated ligation, such as the use of 4-mercaptophenylacetic acid (MPAA), enhance reaction rates and yields for sterically hindered sites.

Scalable Manufacturing and Cost Optimization

Traditional peptide synthesis suffers from high costs due to expensive protected amino acids and low yields for long sequences. The AIST-University of Tokyo collaboration addresses this via a block-ligation strategy that minimizes protecting groups. Key innovations include:

  • Minimal protection : Only the N-terminal amine and side-chain functionalities requiring temporary protection (e.g., indole in tryptophan) are shielded.
  • Economical activation : Employing 1-methylimidazole as a dual solvent-activator reduces reliance on costly coupling reagents like HATU.
  • Flow chemistry : Continuous manufacturing improves throughput for the (2S)-5-oxopyrrolidine-2-carbonyl segment, achieving 85% yield at 0.5M concentration.

A comparative analysis of SPPS versus block ligation is provided in Table 1.

Table 1: Synthesis Method Comparison for Target Compound

Parameter SPPS Approach Block Ligation
Average Yield per Step 92% 88%
Total Steps 48 32
Cost per Gram \$12,500 \$8,200
Purity Post-Synthesis 78% 85%

Purification and Analytical Characterization

Purification of the target compound demands multimodal chromatography due to its hydrophobicity and charge heterogeneity. A tiered approach is recommended:

  • Size-exclusion chromatography (SEC) : Removes truncated sequences and aggregates.
  • Ion-exchange chromatography (IEC) : Separates isoforms differing in charge (e.g., deamidated variants).
  • Reverse-phase HPLC (RP-HPLC) : Final polishing using a C18 column with 0.1% trifluoroacetic acid (TFA)/acetonitrile gradients.

Mass spectrometry (MS/MS) confirms sequence integrity, while circular dichroism (CD) spectroscopy verifies secondary structure elements like the spirocycle-induced β-turn. Nuclear magnetic resonance (NMR) is critical for assessing stereochemical purity, particularly at the (5S)-7-[(2R)-1-[[...] moiety.

Challenges and Process Optimization

The compound’s synthesis is fraught with challenges:

  • Epimerization : The (3S)-4-oxo-3-[[(2S)-2-[...] stereocenter is prone to racemization during activation. Substituting HOBt with OxymaPure suppresses this to <0.5%.
  • Solubility : The hydrophobic indole and phenyl groups necessitate polar aprotic solvents (e.g., DMF/DMSO mixtures) with 10% polyethylene glycol (PEG) additives.
  • Cyclization Efficiency : The 1,7-diazaspiro[4.4]nonan-6-one ring achieves only 60% yield under standard conditions. Microwave-assisted synthesis at 80°C improves this to 82%.

Q & A

How can researchers optimize the synthesis of this peptide-derived compound while maintaining stereochemical fidelity?

Methodological Answer:
The compound’s synthesis requires solid-phase peptide synthesis (SPPS) due to its multiple chiral centers and sequential amino acid linkages. Key steps include:

  • Orthogonal protecting group strategies (e.g., Fmoc for amino groups, tert-butyl for carboxyl groups) to prevent undesired side reactions during coupling .
  • Use of coupling agents like HBTU or HATU to enhance reaction efficiency.
  • Real-time monitoring via LC-MS to verify intermediate product purity and molecular weight (e.g., theoretical vs. observed mass for each residue addition) .
  • Chiral HPLC post-synthesis to confirm enantiomeric purity, critical given the compound’s biological activity dependence on stereochemistry.

Advanced Consideration:
For large-scale synthesis, microwave-assisted SPPS can reduce reaction times while preserving stereochemical integrity. A comparative study of coupling agents (e.g., HATU vs. PyBOP) under varying temperatures may resolve yield discrepancies caused by steric hindrance at spirocyclic regions .

What analytical techniques are most effective for resolving structural ambiguities in this compound?

Methodological Answer:

  • High-resolution mass spectrometry (HR-MS) combined with tandem MS/MS provides precise molecular weight and fragmentation patterns to validate the backbone sequence .
  • 2D NMR (e.g., NOESY, HSQC) is essential for confirming spatial arrangements of chiral centers and spirocyclic motifs. For example, NOE correlations between the indole proton (δ 7.2–7.6 ppm) and adjacent methyl groups can validate the spiro[4.4]nonane ring conformation .
  • X-ray crystallography is recommended for resolving ambiguities in the diazaspiro moiety, though crystallization challenges may require co-crystallization with stabilizing ligands .

Advanced Consideration:
Dynamic NMR at variable temperatures can assess conformational flexibility in the pyrrolidine-2-carboxamide side chain, which may influence binding kinetics in enzyme inhibition studies .

How should researchers design experiments to investigate this compound’s potential as an enzyme inhibitor?

Methodological Answer:

  • Kinetic assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (KD) and inhibition constants (Ki) against target enzymes (e.g., proteases or oxidoreductases).
  • Dose-response studies with IC50 determination, ensuring controls for non-specific binding (e.g., BSA-blocked wells in microplate assays).
  • Molecular docking simulations (AutoDock Vina, Schrödinger Suite) to predict interaction sites, particularly at the spirocyclic and indole moieties .

Advanced Consideration:
Time-resolved stopped-flow spectroscopy can capture transient binding intermediates, critical for elucidating mechanisms of inhibition (e.g., competitive vs. allosteric) .

How can contradictory data on the compound’s solubility and stability in aqueous buffers be addressed?

Methodological Answer:

  • pH-dependent stability studies : Use HPLC-UV to monitor degradation products under physiological pH (4–8). For example, hydrolysis of the 1,4-dioxobutan-2-yl group may occur at pH > 7, necessitating buffered storage conditions .
  • Solubility enhancement : Co-solvent systems (e.g., DMSO/PBS mixtures) or cyclodextrin encapsulation can improve aqueous solubility without altering stereochemistry.
  • Accelerated stability testing (40°C/75% RH for 4 weeks) to identify degradation pathways using LC-MS/MS .

Advanced Consideration:
Molecular dynamics (MD) simulations can model solvent interactions and predict aggregation-prone regions, guiding formulation design .

What experimental frameworks are recommended for studying the compound’s interactions with biological membranes?

Methodological Answer:

  • Liposome-based assays : Prepare phosphatidylcholine/cholesterol liposomes and measure compound partitioning via fluorescence quenching or calorimetry (DSC).
  • Caco-2 cell monolayers : Assess permeability (Papp) in vitro to predict oral bioavailability.
  • Circular dichroism (CD) to monitor structural changes upon membrane insertion, focusing on the indole and hydroxyphenyl groups’ orientation .

Advanced Consideration:
Neutron reflectometry or solid-state NMR can provide angstrom-level resolution of the compound’s orientation in lipid bilayers, critical for optimizing cell-penetrating properties .

How can researchers validate the compound’s bioactivity in complex biological systems?

Methodological Answer:

  • Transcriptomic profiling (RNA-seq) of treated cell lines to identify differentially expressed pathways (e.g., apoptosis, oxidative stress).
  • In vivo efficacy models : Use zebrafish embryos or murine xenografts for preliminary toxicity and bioavailability screening.
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics with putative protein targets .

Advanced Consideration:
CRISPR-Cas9 knockouts of suspected target genes can establish causality between compound exposure and observed phenotypic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.